molecular formula C20H18O4 B082811 1,3-Bis(4-methoxyphenoxy)benzene CAS No. 13118-91-7

1,3-Bis(4-methoxyphenoxy)benzene

Cat. No. B082811
CAS RN: 13118-91-7
M. Wt: 322.4 g/mol
InChI Key: MUFYVNCRQIHDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(4-methoxyphenoxy)benzene is a chemical compound with the molecular formula C20H18O4 . It appears as a white to light yellow powder or crystal . The compound has a molecular weight of 322.36 .


Synthesis Analysis

The synthesis of 1,3-Bis(4-methoxyphenoxy)benzene involves reacting 4-methoxyphenylmagnesium bromide with isophthalaldehyde in diethyl ether . This reaction yields dimethoxybenzene dicarbinol intermediate in excellent yields .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-methoxyphenoxy)benzene consists of a benzene ring with two methoxyphenoxy groups attached at the 1 and 3 positions .


Physical And Chemical Properties Analysis

1,3-Bis(4-methoxyphenoxy)benzene is a solid at 20 degrees Celsius . It has a melting point range of 83.0 to 86.0 degrees Celsius . The compound is slightly soluble in methanol .

Scientific Research Applications

  • Optimized Equilibrium Structure and Vibrational Spectra : A study focused on 1,4-bis[(p-methoxyphenoxy) carbonyl] (a compound similar to 1,3-Bis(4-methoxyphenoxy)benzene) using density functional theory to obtain optimized equilibrium structures, vibrational spectra, and electronic spectra. This research may offer insights applicable to 1,3-Bis(4-methoxyphenoxy)benzene in terms of structural and spectral analysis (Jing‐Dan Hu et al., 2008).

  • Cationic Polymerizations : The paper discusses 1,4-Bis(1-methoxy-1-methylethyl)benzene, related structurally to 1,3-Bis(4-methoxyphenoxy)benzene, as a novel initiator/transfer agent for cationic polymerizations. This may provide relevant context for understanding how 1,3-Bis(4-methoxyphenoxy)benzene could be used in similar polymerization processes (T. Dittmer et al., 1992).

  • Synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins : A study describes using a palladium(0) complex to catalyze reactions involving compounds similar to 1,3-Bis(4-methoxyphenoxy)benzene for synthesizing various substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins (M. Massacret et al., 1999).

  • Photoluminescent Properties : A study synthesized 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are structurally related to 1,3-Bis(4-methoxyphenoxy)benzene, and investigated their highly photoluminescent properties. This could suggest similar potential applications for 1,3-Bis(4-methoxyphenoxy)benzene in areas requiring luminescent materials (Christian T. Lowe & C. Weder, 2002).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, wash off with plenty of water and consult a doctor . In case of ingestion, rinse mouth with water and consult a doctor immediately .

properties

IUPAC Name

1,3-bis(4-methoxyphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFYVNCRQIHDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348025
Record name 1,3-Bis(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-methoxyphenoxy)benzene

CAS RN

13118-91-7
Record name 1,3-Bis(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,3-Bis(4-methoxyphenoxy)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Bis(4-methoxyphenoxy)benzene

Citations

For This Compound
2
Citations
HJS Brown - 2013 - era.library.ualberta.ca
Salt metathesis between CoCl2 and [KNPEt3] n provides a new route to the halidesubstituted cobalt phosphoranimide cluster [CoCl (NPEt3)] 4. This cluster is a useful precursor for the …
Number of citations: 3 era.library.ualberta.ca
JG Park - 1992 - search.proquest.com
In an effort to gain access to the" upper half" of molecules belonging to the vancomycin class, various Fe $\sp+ $ Cp complexes of diaryl ethers and triaryl diethers were synthesized in …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.